

A Technical Guide to the Discovery and Scientific History of Methyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of **methyl salicylate** in scientific research. It covers its initial isolation from natural sources, its first chemical synthesis, and its evolution into a significant compound in pharmaceuticals and other industries.

Discovery and Initial Isolation

Methyl salicylate, also known as oil of wintergreen, is an organic ester naturally produced by many plant species.[1] Its formal discovery and isolation marked a key moment in the study of natural products.

- Initial Isolation: The first successful isolation of methyl salicylate was achieved in 1843 by the French chemist Auguste André Thomas Cahours.[1][2][3][4]
- Natural Source: Cahours isolated the compound from the wintergreen plant, Gaultheria procumbens.[1][2][5] It has also been historically distilled from the twigs of Betula lenta (sweet birch).[2]
- Identification: Upon isolation, Cahours identified the substance as the methyl ester of salicylic acid.[1][2] This discovery laid the groundwork for understanding its chemical nature and its relationship to other salicylates. Early research quickly established that it possessed



analgesic and antipyretic properties similar to salicylic acid, likely due to its hydrolysis to salicylic acid in the body.[6][7]

Commercial Production and Synthesis

While initially sourced directly from plants, the demand for **methyl salicylate** soon necessitated synthetic production methods.

- Early Commercial Synthesis: The first commercial-scale synthesis of methyl salicylate was started by Schimmel & Co. in Leipzig, Germany, in 1886.[8] This made the compound more widely available for various applications. By 1920, companies like Dow Chemical and Monsanto were producing it in the United States, marketing it as "Artificial Oil of Wintergreen."[8]
- Synthetic Method: The primary method for commercial production, both historically and currently, is the esterification of salicylic acid with methanol.[2][5] This reaction is a classic example of Fischer esterification.

Fischer Esterification of Salicylic Acid

The synthesis of **methyl salicylate** is achieved by reacting salicylic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid or phosphoric acid.[9][10]

Reaction: $C_7H_6O_3$ (Salicylic Acid) + CH_3OH (Methanol) $\rightleftharpoons C_8H_8O_3$ (**Methyl Salicylate**) + H_2O (Water)

The acid catalyst protonates the carbonyl oxygen of the salicylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is reversible, so excess methanol is often used to drive the equilibrium toward the product side.[9]

Historical Experimental Protocols

The fundamental procedures for the isolation and synthesis of **methyl salicylate** have been refined over time but are based on established chemical principles. Below are generalized methodologies derived from historical and educational laboratory practices.



Protocol: Hydrolysis of Methyl Salicylate to Salicylic Acid

This reverse reaction is important for both analysis and for understanding its in-vivo mechanism. It was soon discovered that the medicinal effects of **methyl salicylate** when taken internally are due to its ease of hydrolysis to salicylic acid under alkaline conditions in the intestinal tract.[6][7]

Methodology:

- Reaction Setup: Methyl salicylate is combined with an aqueous solution of a strong base, such as sodium hydroxide (NaOH).[7]
- Reflux: The mixture is heated under reflux for approximately 30 minutes. During this process,
 the ester bond is hydrolyzed, forming sodium salicylate and methanol.[7]
- Acidification: After cooling the solution, a strong acid (e.g., sulfuric acid) is added. This
 neutralizes the excess base and protonates the salicylate salt to precipitate the less soluble
 salicylic acid.[7]
- Isolation and Purification: The crude salicylic acid is then isolated via vacuum filtration.[7] It can be further purified by recrystallization from hot water.[7]

Protocol: Synthesis of Methyl Salicylate via Fischer Esterification

Methodology:

- Reactant Mixture: Salicylic acid is dissolved in a significant excess of methanol in a roundbottom flask.[11]
- Catalyst Addition: A strong acid catalyst, such as concentrated sulfuric acid, is slowly added to the mixture while stirring.[9][11]
- Reflux: The solution is gently boiled under reflux for 60-75 minutes to allow the esterification to proceed toward completion.[9][11]



- Isolation: After cooling, the reaction mixture is transferred to a separatory funnel. The product is extracted from the aqueous layer using an organic solvent like dichloromethane.[11]
- Washing and Drying: The organic layer containing the methyl salicylate is washed with
 water and a sodium bicarbonate solution to remove any remaining acid and unreacted
 salicylic acid.[11] The organic layer is then dried over an anhydrous salt (e.g., sodium
 sulfate).[11]
- Solvent Removal: The solvent is removed using a rotary evaporator to yield the final methyl salicylate product.[11]

Properties and Early Research Data

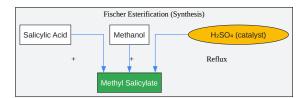
Methyl salicylate is a colorless, viscous liquid with a characteristic sweet, minty odor.[2] Its properties were cataloged early in its scientific history.

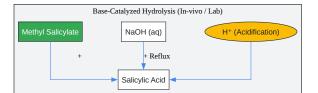
Property	Value	
IUPAC Name	Methyl 2-hydroxybenzoate	
CAS Number	119-36-8	
Molecular Formula	C ₈ H ₈ O ₃	
Molar Mass	152.15 g/mol	
Boiling Point	223 °C	
Melting Point	-8 °C	
Density	1.17 g/mL	
Refractive Index (nD)	1.538	
Flash Point	96 °C (205 °F)	
Autoignition Temp.	452.7 °C (846.9 °F)	
(Data sourced from modern compilations reflecting established values)[2][7]		



Visualized Workflows and Pathways Synthesis and Hydrolysis Cycle

The following diagram illustrates the reversible reaction connecting salicylic acid and **methyl** salicylate, which is central to its synthesis and biological activity.



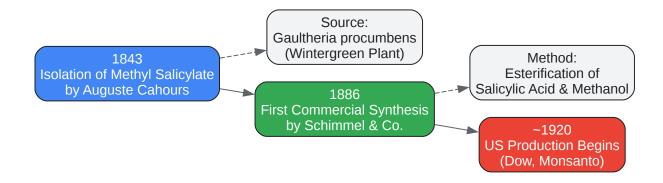


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Caption: Chemical pathways for the synthesis and hydrolysis of **methyl salicylate**.

Historical Timeline of Discovery

This diagram outlines the key historical milestones from initial isolation to commercial production.





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Caption: Key milestones in the history of **methyl salicylate** discovery.

Evolution in Scientific Research

From its origins as a plant extract, **methyl salicylate** has become a subject of extensive research.

- Pharmacology: Its primary modern use is as a topical analgesic and rubefacient in deep
 heating liniments to treat muscle and joint pain.[2][3] It functions as a counterirritant, and its
 metabolite, salicylic acid, inhibits cyclooxygenase (COX) enzymes, reducing the production
 of pain-mediating prostaglandins.[12]
- Plant Biology: Research has revealed that plants produce methyl salicylate as a volatile signal in response to stress, such as pathogen infection or insect attacks. This airborne signal can induce a defensive response in other parts of the same plant or in neighboring plants, acting as a form of plant-to-plant communication.[2]
- Other Applications: It is widely used as a flavoring agent in foods and as a fragrance.[2][5] In laboratory settings, it serves as a clearing agent in microscopy to make plant and animal tissues transparent and as a simulant for chemical warfare agents due to similar physical properties.[2]

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- To cite this document: BenchChem. [A Technical Guide to the Discovery and Scientific History of Methyl Salicylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3334073#discovery-and-history-of-methyl-salicylate-in-scientific-research]

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